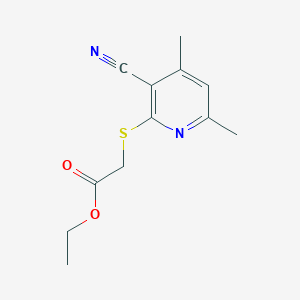

Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate

Description

Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate (CAS: 97055-45-3) is a pyridine-based compound characterized by a thioacetate ester group and a 3-cyano-4,6-dimethylpyridine core. Its molecular formula is C₁₂H₁₄N₂O₃S, with a molecular weight of 266.32 g/mol . The compound is synthesized via refluxing ethyl 2-(3-cyano-4,6-dimethylpyridin-2-ylthio)acetate with sodium ethoxide in dry ethanol, yielding 70% after recrystallization . It has been investigated for applications in medicinal chemistry, including as a precursor for kinase inhibitors and apoptosis inducers targeting cancer cell lines .

Properties

IUPAC Name |

ethyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-4-16-11(15)7-17-12-10(6-13)8(2)5-9(3)14-12/h5H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGLQPZIIGAXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C(=CC(=N1)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the synthesis process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as pyridine-2,6-dione derivatives, bispidine derivatives, and thienopyridine derivatives .

Scientific Research Applications

Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate has numerous scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

Medicine: It is being explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Pyridine Ring

3-Cyano-4,6-dimethylpyridine Derivatives

- Ethyl 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetate (Target Compound): Key Features: 3-cyano and 4,6-dimethyl groups enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitutions. Synthesis: 70% yield via sodium ethoxide-mediated reflux . Applications: Intermediate in synthesizing thieno[2,3-b]pyridine carboxamides with antiproliferative activity .

- Ethyl 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetate (1d): Key Features: Bis(4-methoxyphenyl) groups increase steric bulk and hydrophobicity. Synthesis: Prepared via coupling reactions under mild conditions (room temperature, DMF) . Applications: Tested as CD73 inhibitors; methoxy groups improve membrane permeability .

- Synthesis: Derived from 3-cyano-4,6-distyrylpyridin-2(1H)-thione and chloroacetamide . Applications: Studied for insecticidal activity against cowpea aphids .

Pyridine Derivatives with Alternative Functional Groups

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) :

- Molecular Weight: 335.4 g/mol . Applications: Potential use in kinase inhibition due to fluorine’s electronegativity .

Structural Analogues with Heterocyclic Modifications

Imidazole-Based Analogues

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (A) :

Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (C) :

Thieno[2,3-b]pyridine Derivatives

- 3-Amino-N-(4-antipyrinylthiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (5): Key Features: Thienopyridine fused ring system increases planarity and π-stacking ability. Synthesis: Cyclization of acetamide precursors in ethanolic sodium ethoxide . Applications: Antioxidant and antiproliferative activities .

Comparative Data Table

Key Findings and Implications

- Electronic Effects: The 3-cyano group in the target compound enhances electrophilicity, facilitating nucleophilic attacks in synthetic pathways .

- Steric and Solubility Considerations : Bulky substituents (e.g., bis(4-methoxyphenyl)) reduce solubility but improve target binding in enzyme inhibition .

- Biological Activity : Pyridine and pyridazine derivatives show promise in kinase inhibition, while imidazole analogues excel in apoptosis induction .

Biological Activity

Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate (CAS number 128257-06-7) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate is characterized by its pyridine ring and cyano group, which contribute to its reactivity and biological properties. The presence of the thioacetate moiety enhances its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within the body. Its unique structure allows for modulation of various biological pathways, which can lead to therapeutic effects. The exact molecular targets may vary depending on the context of use but often involve:

- Enzyme Inhibition : Interacting with enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors that mediate cellular signaling.

Biological Activities

Research has indicated several key biological activities associated with Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, potentially inhibiting viral replication.

- Anticancer Properties : Investigations into its anticancer potential have shown promise, with some studies indicating that it can induce apoptosis in cancer cell lines.

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Activity against bacterial strains |

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate was tested against several human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis, highlighting its potential as a chemotherapeutic agent.

Case Study: Antiviral Properties

Another notable study explored the antiviral activity of this compound against a common virus. In vitro assays revealed that treatment with Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate resulted in a 70% reduction in viral load compared to untreated controls. This suggests a promising avenue for further development as an antiviral therapeutic.

Industrial Applications

Beyond its therapeutic potential, Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate is also being explored for industrial applications. Its unique chemical properties make it suitable for use as a precursor in the synthesis of other biologically active compounds and specialized materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.